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Compound Name: Menaquinone-9-13C6

Cat. No.: B12052139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of

Menaquinone-9 (MK-9), a long-chain form of vitamin K2, in various food sources. It details the

analytical methodologies used for its quantification and presents available data in a structured

format to facilitate research and development.

Introduction to Menaquinone-9 (MK-9)
Vitamin K is a family of fat-soluble compounds essential for human health, playing a critical role

in blood coagulation and bone and cardiovascular health.[1][2] The two primary natural forms

are phylloquinone (vitamin K1), found in plants, and menaquinones (vitamin K2), which are

predominantly of microbial origin.[1][3]

Menaquinones (MKs) are a series of vitamers characterized by a 2-methyl-1,4-naphthoquinone

ring and a side chain of a variable number of unsaturated isoprenoid units.[4] Menaquinone-9

(MK-9) possesses a side chain with nine isoprene units. MK-9 is synthesized by bacteria and is

therefore found in fermented foods and certain animal products. Its biological significance is

tied to its function as a cofactor for the enzyme γ-glutamyl carboxylase, which is vital for the

activation of proteins involved in calcium metabolism.
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The primary dietary sources of MK-9 are fermented dairy products, particularly cheeses. The

concentration and specific forms of menaquinones in these products are dependent on the

bacterial strains used in the starter cultures and the conditions during fermentation. Full-fat

dairy products generally contain higher amounts of menaquinones, with MK-9, MK-10, and MK-

11 being the most prevalent forms.

Quantitative Data Summary
The following table summarizes the reported concentrations of Menaquinone-9 in various food

sources. Data has been standardized to micrograms (µg) per 100 grams of food for consistent

comparison.
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Food Category Food Item
MK-9
Concentration
(µg / 100g)

Notes Reference(s)

Cheese Various Cheeses 35 - 55
General reported

range.

Full-Fat Cheddar
87.1% higher

than reduced-fat

MK-9 is

significantly

lower in reduced-

fat versions.

Jarlsberg

(Norwegian)
20 - 65

Contains high

levels of MK-

9(4H).

Emmental

(Swiss)
20 - 65

Contains high

levels of MK-

9(4H).

Appenzeller
Low to

Undetected
-

Gruyère
Low to

Undetected
-

Comté up to 6.0

Contains the

hydrogenated

form, MK-9(4H).

Raclette up to 4.7

Contains the

hydrogenated

form, MK-9(4H).

Other Dairy
Full-Fat Milk

(4%)

Detected,

amount varies

MK-9 is one of

the primary MKs

found.

Low-Fat Kefir
Detected,

amount varies
-
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4% Fat Cottage

Cheese

Significantly

higher than

reduced-fat

-

Note: Some studies measure tetrahydromenaquinone-9 [MK-9(4H)], a partially hydrogenated

form of MK-9 produced by propionibacteria used in cheese fermentation.

Methodologies for Quantification
The accurate quantification of MK-9 in complex food matrices requires sophisticated analytical

techniques. High-Performance Liquid Chromatography (HPLC) is the most common method,

often coupled with fluorescence or mass spectrometry detection.

Sample Preparation and Extraction
Lipid Extraction: Due to its fat-soluble nature, the first step is the extraction of lipids from the

food sample. For meat and fish, a common method involves direct solvent extraction with a

2-propanol-hexane mixture. For dairy products, an acid hydrolysis step is often employed

prior to solvent extraction to break down fat globules and release the vitamers.

Purification: The crude lipid extract undergoes purification to remove interfering compounds.

This can involve solid-phase extraction (SPE) or other chromatographic cleanup steps. For

high-fat animal products, lipase treatment can be used as an additional purification step.

Chromatographic Analysis
Separation: Reversed-phase HPLC (RP-HPLC) is typically used to separate the different

forms of vitamin K (phylloquinone and various menaquinones) based on the length and

saturation of their side chains.

Detection:

Fluorescence Detection: A highly sensitive and specific method involves post-column

reduction of the quinone ring to a fluorescent hydroquinone. This is often achieved by

passing the column eluent through a reactor containing a reducing agent, such as metallic

zinc.
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Mass Spectrometry (MS) Detection: Liquid chromatography-mass spectrometry (LC-MS)

and tandem mass spectrometry (LC-MS/MS) provide high specificity and sensitivity,

allowing for the definitive identification and quantification of MK-9. This method is also

used to confirm the identity of peaks detected by other methods.

Visualized Workflows and Pathways
Experimental Workflow for MK-9 Quantification
The following diagram illustrates the typical experimental procedure for quantifying

Menaquinone-9 in dairy products.
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Fig. 1: General workflow for MK-9 analysis in dairy foods.

Vitamin K Cycle and Protein Carboxylation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12052139?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12052139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Menaquinone-9, like other forms of vitamin K, is a crucial cofactor in the carboxylation of

glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in specific proteins. This

post-translational modification is essential for their biological activity.
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Fig. 2: Simplified diagram of the Vitamin K carboxylation cycle.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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